3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Lipophilicity Drug Discovery Physicochemical Properties

3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (CAS 175277-60-8), also known as 1-(2-cyanoethyl)-3-(trifluoromethyl)-2(1H)-pyridone, is a heterocyclic building block characterized by a trifluoromethyl-substituted pyridinone core appended with a propanenitrile side chain. It is commercially classified as a privileged fragment for molecular linking and expansion in drug discovery.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
CAS No. 175277-60-8
Cat. No. B060532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
CAS175277-60-8
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(F)(F)F)CCC#N
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)7-3-1-5-14(8(7)15)6-2-4-13/h1,3,5H,2,6H2
InChIKeyCQBBWSPMEJVWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (CAS 175277-60-8): A Trifluoromethyl Pyridinone Fragment with Quantifiable Procurement Differentiation


3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (CAS 175277-60-8), also known as 1-(2-cyanoethyl)-3-(trifluoromethyl)-2(1H)-pyridone, is a heterocyclic building block characterized by a trifluoromethyl-substituted pyridinone core appended with a propanenitrile side chain [1]. It is commercially classified as a privileged fragment for molecular linking and expansion in drug discovery . The compound exists as a solid with a molecular weight of 216.16 g/mol and a molecular formula of C9H7F3N2O [1].

FragmentDesigned as a fragment for FBLD with balanced lipophilicity and synthetic handles (nitrile, pyridinone).
SynthesisTrifluoromethyl pyridinone core with propanenitrile side chain; suitable as a building block for medicinal chemistry elaboration.
RegioisomerThe 3-CF3 regioisomer provides distinct physicochemical properties vs. 5-CF3 or unsubstituted analogs, requiring careful selection.

Why Generic Substitution Fails: Positional Isomerism and Scaffold Modifications Critically Alter Physicochemical Properties of 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile


Trifluoromethyl pyridinone derivatives exhibit profound sensitivity to the exact positioning of the CF3 group and the nature of the N-alkyl substituent. Even seemingly minor regioisomeric shifts (e.g., 3-CF3 vs. 5-CF3) or the absence of the propanenitrile chain result in measurable differences in key physicochemical parameters such as LogP, vapor pressure, refractive index, and thermal behavior [1]. These variations directly impact handling, purification, analytical identification, and the compound's suitability as a fragment for medicinal chemistry optimization, thereby invalidating generic substitution without rigorous requalification.

Regioisomeric Shift (3-CF3 vs. 5-CF3)
Positional isomerism alters LogP, vapor pressure, and thermal behavior. A 5-CF3 analog may not replicate the lipophilicity or volatility profile, limiting direct substitution without requalification.
Side-Chain Modification
Absence of the propanenitrile group (e.g., 6-CF3 pyridinone core) significantly changes LogP, melting point, and synthetic utility, making it a different scaffold rather than a drop-in replacement.
Vendor Purity and Documentation Gap
Related isomers may be supplied at reduced purity or without comprehensive CoA (HPLC, NMR, MS), introducing batch-to-batch variability that can affect reproducibility in multi-step synthesis.

Quantitative Differentiation Guide: 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (175277-60-8) vs. Key Analogs


Differential Lipophilicity: LogP of 3-CF3 Propanenitrile vs. 6-CF3 Pyridinone Core

The target compound exhibits a significantly higher lipophilicity (LogP = 1.78) compared to the simpler 6-(trifluoromethyl)-2(1H)-pyridinone scaffold (LogP ≈ 1.39), due to the presence of the propanenitrile group [1][2].

Lipophilicity (LogP)
Class-level inference
1.78 vs. ~1.39 (6-CF3 pyridinone core)
Reported higher LogP supports permeability endpoint review
Calculated values; verify experimentally for specific series
Lipophilicity Drug Discovery Physicochemical Properties

Regioisomeric Impact on Volatility: Vapor Pressure Comparison with 5-CF3 Isomer

The 3-CF3 isomer has a vapor pressure of 0.0339 mmHg at 25°C, which is over 11,000-fold higher than the 5-CF3 isomer (2.99 × 10⁻⁶ mmHg at 25°C) [1].

Vapor Pressure (25°C)
Head-to-head
~11,340-fold higher than 5-CF3 isomer (0.0339 vs. 2.99e-6 mmHg)
May alter handling and purification requirements
Reported data; consider sublimation vs. column chromatography
Volatility Purification Handling Safety

Thermal Behavior Differentiation: Melting and Boiling Points vs. 5-CF3 Isomer and 6-CF3 Core

The 3-CF3 isomer melts at 88-89°C and boils at 331.5°C. The 5-CF3 regioisomer shows a similar melting point (89°C) but a slightly lower boiling point (329.4°C), while the unsubstituted 6-CF3 pyridinone core melts significantly higher (122-129°C) and boils much lower (223.7°C) [1].

Thermal Behavior
Cross-study comparable
m.p. 88–89°C; b.p. 331.5°C
Distinct thermal stability profiles vs. 6-CF3 core (m.p. 122–129°C)
Lower m.p. may improve solid handling solubility
Thermal Stability Formulation Purification

Refractive Index as a QC Discriminator: 3-CF3 vs. 5-CF3 Isomer

The refractive index of the 3-CF3 isomer is 1.542, whereas the 5-CF3 isomer has a refractive index of 1.488 [1].

Refractive Index
Head-to-head
1.542 vs. 1.488 (5-CF3 isomer), Δn = 0.054
Enables non-destructive QC differentiation
Reported nD20; use in identity testing
Analytical Chemistry Quality Control Identity Testing

Purity Specification and Analytical Documentation: 97% Purity with Full Characterization

The target compound is commercially supplied at a certified purity of 97%, accompanied by a comprehensive certificate of analysis (CoA) including HPLC, NMR, and MS data . This level of documentation is not uniformly guaranteed across all vendors or for related analogs such as the 5-CF3 isomer, which may be offered at lower purities (e.g., 95%) .

Purity Specification
Supporting evidence
97% (CoA with HPLC, NMR, MS)
Supports batch-to-batch reproducibility
Vendor specification; request documentation for critical steps
Purity Procurement Analytical Support Reproducibility

Fragment-Based Discovery Utility: Privileged Fragment with Balanced Properties

Designated as a fragment molecule, this compound offers a balanced profile of lipophilicity (LogP 1.78), molecular weight (216.16 Da), and hydrogen bond acceptor count (5) that falls within optimal fragment space for efficient lead evolution [1].

Fragment-Likeness
Class-level inference
MW 216, LogP 1.78, HBA 5, HBD 0, RotB 2
Meets fragment-based discovery criteria
Slightly exceeds ideal HBA; review in context of target properties
Fragment-Based Drug Discovery FBLD Medicinal Chemistry

Optimal Application Scenarios for 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (175277-60-8)


Fragment-Based Drug Discovery Campaigns

Due to its classification as a fragment molecule with favorable physicochemical properties (MW 216.16 Da, LogP 1.78), this compound is ideally suited as a starting point for fragment-based lead discovery. Its balanced lipophilicity and synthetic handles (nitrile and pyridinone) facilitate efficient fragment growing or linking strategies .

Synthesis of Fluorinated Heterocyclic APIs

The compound serves as a versatile pharmaceutical intermediate. Its trifluoromethyl group imparts metabolic stability and lipophilicity, while the propanenitrile chain offers a point of diversification. The 97% purity and comprehensive analytical data package ensure reliable performance in multi-step API synthesis .

Analytical Method Development and QC

The distinct refractive index (1.542) and vapor pressure (0.0339 mmHg) of the 3-CF3 isomer, relative to its 5-CF3 analog, make it a valuable reference standard for developing and validating HPLC, GC, or refractometric methods to differentiate and quantify regioisomeric impurities in complex reaction mixtures [1].

Medicinal Chemistry SAR Studies

In structure-activity relationship studies, the precise positioning of the CF3 group (3-position) and the presence of the propanenitrile group are critical determinants of biological activity. This compound provides a defined, high-purity comparator for evaluating the impact of regioisomerism and side-chain variation on target engagement .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment-likeness and synthetic handles
Hit-to-lead evolution efficiency
Fluorinated heterocyclic API synthesis
Metabolic stability and lipophilicity contribution
Multi-step synthetic reproducibility
Analytical method development and QC
Distinct refractive index and vapor pressure
Regioisomeric impurity quantification
Medicinal chemistry SAR studies
Regioisomeric identity and side-chain influence
Target engagement and biological activity comparison

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